N'-[2-(4-chlorophenyl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N'-[2-(4-Chlorophenyl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic ethanediamide derivative featuring a 1,3-oxazinan-2-yl core substituted with a 4-fluoro-3-methylbenzenesulfonyl group. The molecule also contains a 4-chlorophenyl ethyl moiety linked via an ethanediamide bridge. Its synthesis likely involves multi-step reactions, including dehydrosulfurization and coupling strategies, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O5S/c1-15-13-18(7-8-19(15)24)33(30,31)27-11-2-12-32-20(27)14-26-22(29)21(28)25-10-9-16-3-5-17(23)6-4-16/h3-8,13,20H,2,9-12,14H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMBHWSXAPHOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a detailed comparison:
Ethanediamide Derivatives with 1,3-Oxazinan Cores
- N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide (CAS: 872724-06-6)
- Key Differences :
- Substituents: 4-Fluoro-2-methylbenzenesulfonyl vs. 4-fluoro-3-methylbenzenesulfonyl in the target compound.
Ethanediamide Linkage: 2-Methoxybenzyl vs. 4-chlorophenyl ethyl.
- Implications :
The positional isomerism of the methyl group on the sulfonyl aromatic ring (2-methyl vs. 3-methyl) may influence steric hindrance and binding affinity. The 2-methoxybenzyl group in the analog could enhance solubility compared to the hydrophobic 4-chlorophenyl ethyl group in the target compound .
- Implications :
N'-(3-Chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide (ZINC2818088)
- Key Differences :
- Core Structure: Oxazinan ring absent; replaced by a simpler oxalamide backbone.
- Substituents: 3-Chloro-4-methylphenyl and 2-methoxybenzyl groups. The chloro and methoxy substituents suggest moderate electrophilic character, contrasting with the sulfonyl group’s strong electron-withdrawing effects in the target compound .
Sulfonamide-Containing Analogues
- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Key Differences:
- Core Structure: Pyrazolo[3,4-d]pyrimidin vs. ethanediamide-linked oxazinan.
- Substituents: Chromen-4-one and fluorophenyl groups. The target compound’s oxazinan-sulfonyl combination likely prioritizes protease or hydrolase interactions .
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide
- Key Differences :
- Functional Groups: Double sulfonamide vs. single sulfonyl group in the target compound.
- Substituents: 2,3-Dimethylphenyl and 4-fluorophenyl.
Computational and Analytical Comparisons
Structural Similarity Metrics
Using Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints), the target compound shows moderate similarity (~0.6–0.7) to ethanediamide derivatives like ZINC2818088 and higher dissimilarity (<0.4) to pyrazolo-pyrimidine sulfonamides. This reflects shared pharmacophoric features (e.g., sulfonyl groups) but divergent core scaffolds .
Mass Spectrometry Dereplication
Molecular networking based on MS/MS fragmentation (cosine scores) clusters the target compound with other sulfonamide-containing ethanediamides, such as CAS 872724-06-4. Shared fragmentation patterns include sulfonyl (SO₂) and chlorophenyl ion peaks, confirming structural relatedness .
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